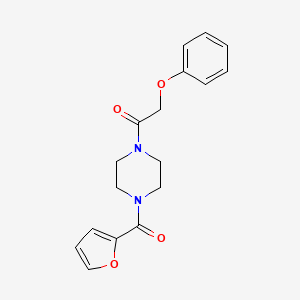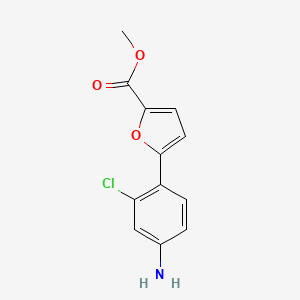
1-(3,4-dichlorobenzyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves various strategies, including the construction of the piperidine ring and the introduction of substituents at strategic positions to influence the compound's properties and activities. For example, Sugimoto et al. (1990) described the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showing the complexity and versatility of synthetic approaches in creating potent molecules with significant biological activities (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 1-(3,4-dichlorobenzyl)-4-piperidinecarboxamide, is crucial in determining their chemical reactivity and interaction with biological targets. Studies, such as the one by Szafran et al. (2007) on 4-piperidinecarboxylic acid hydrochloride, provide insight into the structural aspects of these compounds, highlighting the importance of the piperidine ring conformation and substituent effects on the overall molecular geometry (Szafran et al., 2007).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, reflecting their rich chemistry and utility in synthesizing complex molecules. The reactivity can be influenced by the presence of functional groups, such as carboxamide, which participate in various chemical transformations. The work by Bi (2014) on the preparation and characterization of related piperidine compounds showcases the type of chemical reactions these compounds can undergo, contributing to their versatility in synthetic applications (Bi, 2014).
Physical Properties Analysis
The physical properties of piperidine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications. The study by Khan et al. (2013) on the molecular structure of a related piperidine compound provides valuable information on its physical characteristics, highlighting the importance of hydrogen bonding and molecular interactions in defining these properties (Khan et al., 2013).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-11-2-1-9(7-12(11)15)8-17-5-3-10(4-6-17)13(16)18/h1-2,7,10H,3-6,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJWCSDOIIKYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5531216.png)
![N-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531217.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5531228.png)

![4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5531243.png)
![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B5531252.png)
![methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5531253.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide](/img/structure/B5531257.png)
![(3aR*,6S*)-N-methyl-2-(3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5531267.png)




![N-[(5-methyl-2-pyrazinyl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5531325.png)